O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine

Vue d'ensemble

Description

Synthesis Analysis

The total synthesis of O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine and related compounds involves complex multi-step procedures. Iijima and Ogawa (1988) achieved the first synthesis using key intermediates such as trichloroacetimidate and N-(benzyloxycarbonyl)-L-serine benzyl ester, starting from monosaccharide synthons. The process exhibited moderate selectivity and yield, highlighting the challenges in achieving high selectivity and efficiency in glycosylation reactions (Iijima & Ogawa, 1988).

Molecular Structure Analysis

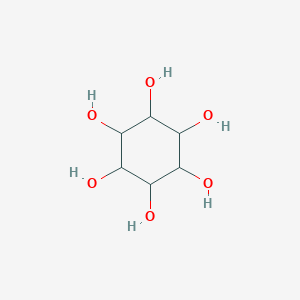

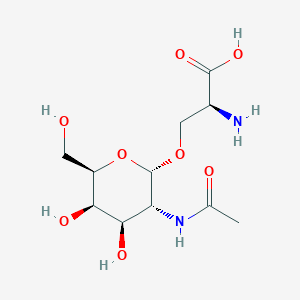

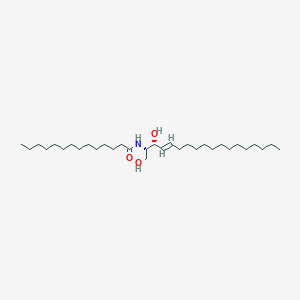

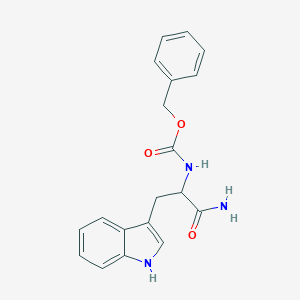

The molecular structure of O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine features a serine amino acid linked to a galactose sugar unit via a glycosidic bond. This structure is pivotal in understanding its biological activity and interaction with other molecules. The stereochemistry of the glycosidic linkage and the configuration of the sugar and amino acid units play a significant role in its recognition and binding to specific receptors or enzymes.

Chemical Reactions and Properties

This compound participates in various chemical reactions, especially those involving the functional groups present in its structure. The acetamido group and the hydroxyl groups in the sugar moiety can undergo acetylation, deacetylation, and other modifications, which are essential for further derivatization or for altering its physical and chemical properties to suit specific applications.

Physical Properties Analysis

The physical properties of O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are crucial for its purification, characterization, and application in various scientific and technological fields. Understanding these properties helps in designing and optimizing synthesis and application processes.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other compounds, dictate the compound's utility in synthesis and in biological systems. For example, the stability of the glycosidic bond under physiological conditions is critical for its potential use in mimicking natural glycosylation patterns in therapeutic agents or in biomimetic materials.

Applications De Recherche Scientifique

Synthesis of Polypeptide Antigens : O-acetylated serine glycosides can be synthesized to link sugars to synthetic polypeptide antigens. This makes them useful reagents for linking sugars to polypeptide antigens (Rüde & Meyer‐Delius, 1968).

Potential as Haptens : O-beta-D-galactopyranosyl-(1 leads to 3)-O-(2-acetamido-2-deoxy-alpha-D-galactopyranosyl)-N-tosyl-L-serine shows potential as haptens, which are molecules that, when combined with larger carriers, can elicit an immune response (Kaifu & Osawa, 1979).

Building Blocks for O-Glycopeptides : There is a methodology for stereoselective synthesis of O-glycopeptide building blocks from L-serine and L-threonine alpha-imino esters, providing valuable components for the solid-phase synthesis of O-glycopeptides (Szábo et al., 1995).

Synthesis of Mucin-Type O-Glycosylated Amino Acids : There's a successful synthesis of mucin-type O-glycosylated amino acids like β-Gal-(1→3)-[α-Neu5Ac-(2→6)]-α-GalNAc-(1→3)-Ser, which have applications in understanding mucin structures and functions (Iijima & Ogawa, 1989).

Chemo-Enzymatic Synthesis : A chemo-enzymatic method for synthesizing C-9 acetylated sialosides has been demonstrated, which can be used for immunization purposes (Rauvolfová, Venot, & Boons, 2008).

Blood Group Antigens Synthesis : The synthesis of TN glycopeptide related to human glycophorin AM and blood group A type glycopeptide present in human blood mucin indicates new approaches for constructing blood group antigens (Ferrari & Pavia, 1982, 2009).

Propriétés

IUPAC Name |

(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O8/c1-4(15)13-7-9(17)8(16)6(2-14)21-11(7)20-3-5(12)10(18)19/h5-9,11,14,16-17H,2-3,12H2,1H3,(H,13,15)(H,18,19)/t5-,6+,7+,8-,9+,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDMNGDGDYFZRE-WKWISIMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)N)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(2-Acetamido-2-deoxy-alpha-D-galactopyranosyl)-L-serine | |

CAS RN |

67262-86-6 | |

| Record name | O-(N-acetyl-alpha-D-galactosaminyl)-L-serine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02397 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)